molecular formula C14H20N2O4 B2522898 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol CAS No. 2034317-26-3

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol

Cat. No.: B2522898
CAS No.: 2034317-26-3
M. Wt: 280.324
InChI Key: GFEXBFASBJZRGQ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol is a synthetic chemical compound featuring a pyridine core linked to a piperidine ring via a carbonyl group, further functionalized with a 2-methoxyethoxy side chain. This specific molecular architecture places it within a class of heterocyclic building blocks and potential pharmacologically active scaffolds that are of significant interest in medicinal chemistry and drug discovery research. Compounds with pyridine-carbonyl-piperidine motifs are frequently investigated for their potential to interact with various biological targets. For instance, structurally related pyridine carbonyl derivatives have been identified as potent inhibitors of TRPC6 (Transient Receptor Potential Canonical 6) channels . Such inhibitors are valuable research tools for studying renal function, cardiac hypertrophy, and neurological disorders, suggesting this compound may serve as a key intermediate or precursor in the development of novel therapeutic agents for these areas . Furthermore, the piperidine and pyridine substructures are common in molecules that act on the central nervous system. Research on related 4-anilidopiperidine analogs, such as fentanyl, underscores the importance of this scaffold in designing compounds that target opioid receptors, although the specific activity is highly dependent on the substitution pattern . The 2-methoxyethoxy side chain on the pyridine ring may influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in lead optimization programs. This product is provided for research purposes only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-7-8-20-13-9-11(4-5-15-13)14(18)16-6-2-3-12(17)10-16/h4-5,9,12,17H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEXBFASBJZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of this compound may also involve the reaction of pyridin-4-ol with various reagents to introduce the desired functional groups .

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H20N2O4C_{14}H_{20}N_{2}O_{4} and a molecular weight of approximately 280.32 g/mol. Its structure features a piperidine ring and a pyridine moiety, which are critical for its biological activity. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a candidate for drug development.

Pharmacological Applications

1. Neuropharmacology:
Research has indicated that derivatives of piperidine, including 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol, exhibit promising activity as central nervous system (CNS) agents. They may function as modulators of neurotransmitter systems, particularly in the treatment of depression and anxiety disorders. For instance, studies have shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation .

2. Antimicrobial Activity:
Piperidine derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

3. Anticancer Research:
There is ongoing research into the role of piperidine-based compounds in cancer therapy. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with commercially available piperidine derivatives and pyridine carboxylic acids.
  • Reactions: Key reactions include acylation, alkylation, and possibly cyclization steps to construct the final product.
  • Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of similar piperidine derivatives on anxiety-like behavior in rodent models. The results indicated that these compounds significantly reduced anxiety behaviors compared to controls, suggesting potential for development as anxiolytics .

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial activity, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on Piperidine and Heterocyclic Moieties

The hydroxyl group at position 3 of the piperidine ring distinguishes this compound from analogs with hydroxyl or amine groups at position 4. For example:

  • 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride () replaces the hydroxyl group with an amine and incorporates a pyrimidine ring. This substitution may enhance nucleophilic reactivity but reduce hydrogen-bond donor capacity compared to the target compound .
  • 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid () features a carboxylic acid at position 4 of piperidine and a pyridazine ring.

Heterocyclic Core Variations

  • 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol () substitutes pyridine with a chloroquinoline scaffold, which confers antimalarial and antiviral properties. The 2-methoxyethoxy group in the target compound may reduce toxicity compared to the chloroquinoline moiety while maintaining similar binding affinity to viral spike proteins .
  • 1-(Pyrimidin-4-yl)piperidin-4-ol () replaces pyridine with pyrimidine. Pyrimidine’s additional nitrogen atom could alter electronic properties, affecting interactions with enzymes like kinases or proteases .

Functional Group Impact on Pharmacokinetics

  • The 2-methoxyethoxy group in the target compound contrasts with simpler methoxy or ethoxy substituents in analogs (e.g., 3-Amino-5-methoxypyridin-4-ol in ). The extended ether chain may enhance solubility and metabolic stability by resisting rapid oxidation .
  • In 1-({(1S,3R)-1-Isopropyl-3-[(3-methyltetrahydro-2H-pyran-4-yl)amino]cyclopentyl}carbonyl)-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol (), the trifluoromethylphenyl group increases lipophilicity, suggesting the target compound’s pyridine-carbonyl-piperidine system might offer a better balance between hydrophilicity and membrane permeability .

Pharmacological and Structural Data Table

Compound Name Key Structural Features Biological Activity/Properties Reference
1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol Pyridine-4-carbonyl, 2-methoxyethoxy, piperidin-3-ol Hypothesized antiviral activity (structural analogy) N/A
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Chloroquinoline, piperidin-3-ol Binds SARS-CoV-2 spike protein; improved safety
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride Pyrimidine, ethoxy, methylsulfanyl, piperidin-3-amine Enhanced nucleophilic reactivity
1-(Pyrimidin-4-yl)piperidin-4-ol Pyrimidine, piperidin-4-ol Kinase inhibition potential
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine, carboxylic acid Improved solubility; enzyme targeting

Key Research Findings

  • Binding Affinity: Compounds with pyridine or quinoline cores (e.g., ) show affinity for viral proteins, suggesting the target compound’s 2-methoxyethoxy group could mimic natural substrates while reducing off-target interactions .
  • Metabolic Stability : Ether-linked substituents (e.g., 2-methoxyethoxy) resist cytochrome P450-mediated degradation better than ester or amide groups, as seen in analogs from and .
  • Toxicity Profile : Piperidin-3-ol derivatives (e.g., ) demonstrate lower cytotoxicity compared to piperidin-4-ol or amine variants, likely due to reduced basicity and improved solubility .

Biological Activity

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol is a compound that has garnered attention for its potential biological activities. This piperidine derivative features a unique structure that may influence its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C14H19N2O3C_{14}H_{19}N_{2}O_{3}, indicating the presence of multiple functional groups, including a piperidine ring and a pyridine moiety. The methoxyethoxy side chain enhances its solubility and may play a role in its biological activity.

Biological Activities

Research has highlighted several key areas regarding the biological activity of this compound:

  • Anti-cancer Properties : Preliminary studies suggest that this compound exhibits anti-proliferative effects against various cancer cell lines, including lung, breast, and colon cancers. The mechanism of action is believed to involve modulation of specific signaling pathways associated with cell growth and survival.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, which could be beneficial for conditions such as Alzheimer's and Parkinson's diseases. The compound may act as an enzyme inhibitor or receptor ligand, influencing neurodegenerative processes.

The biological effects of this compound are thought to be mediated through its interaction with various molecular targets, including:

  • Enzymes : Inhibition of specific enzymes involved in cancer progression or neurodegeneration.
  • Receptors : Binding to receptors that modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

A summary of relevant studies investigating the biological activity of this compound is presented below:

StudyFocusFindings
Cancer Cell LinesDemonstrated anti-proliferative effects on lung, breast, and colon cancer cells.
NeuroprotectionSuggested potential benefits in neurodegenerative diseases through enzyme inhibition.
Mechanistic InsightsExplored binding interactions with target proteins involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves coupling pyridine-4-carbonyl intermediates with functionalized piperidine derivatives. Key steps include:

  • Protecting Group Strategy : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to protect the hydroxyl group on piperidine during coupling reactions to avoid side reactions .
  • Solvent and Temperature Control : Reactions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C improve yield, while avoiding decomposition of the methoxyethoxy moiety .
  • Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation between pyridine and piperidine fragments .
    • Validation : Monitor intermediates via TLC (e.g., methanol:DCM 4:6) and characterize intermediates via 1^1H NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral contradictions be resolved?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the piperidin-3-ol stereochemistry and pyridine substitution pattern. 13^{13}C NMR verifies carbonyl (C=O) and methoxyethoxy (CH2_2OCH3_3) signals. Discrepancies in integration may arise from rotamers; use variable-temperature NMR to resolve .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ with <2 ppm error).
  • IR : Confirm carbonyl (1650–1700 cm1^{-1}) and hydroxyl (3300–3500 cm1^{-1}) stretches. Overlapping peaks may require deconvolution software .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for cell-based assays). Low solubility in polar solvents may require cyclodextrin-based encapsulation .
  • LogP Calculation : Use computational tools (e.g., MarvinSketch) to estimate LogP ~2.5, indicating moderate hydrophobicity. Adjust pH to 6–7 for improved aqueous stability .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-ol position affect biological activity, and what strategies can resolve enantiomeric interference?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .
  • Pharmacophore Modeling : Dock (R)- and (S)-enantiomers into target proteins (e.g., kinases) via AutoDock Vina to predict binding affinity differences. Validate with IC50_{50} assays .
  • Case Study : Derivatives with (S)-configuration showed 10-fold higher inhibition of CYP450 isoforms in metabolic studies .

Q. What experimental approaches address contradictions in bioassay data (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations (for kinase assays).
  • Metabolite Interference : Perform LC-MS/MS to detect hydrolyzed metabolites (e.g., free piperidin-3-ol) that may alter activity .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. Can green chemistry principles be applied to synthesize this compound, and what metrics validate sustainability?

  • Methodological Answer :

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) or ethyl acetate, reducing E-factor by 30% .
  • Catalytic Efficiency : Use immobilized lipases or TEMPO-mediated oxidations to reduce heavy metal waste.
  • Life Cycle Analysis (LCA) : Compare energy consumption and waste generation of traditional vs. microwave-assisted synthesis .

Q. What retrosynthetic strategies and AI tools are available for designing novel derivatives of this compound?

  • Methodological Answer :

  • Retrosynthesis Platforms : Use Synthia (MIT) or AiZynthFinder to prioritize disconnections at the amide bond or methoxyethoxy group.
  • Fragment-Based Design : Replace the pyridine ring with isosteres (e.g., pyrazine) using MolSoft or Schrodinger’s CombiGlide .
  • Case Study : Derivatives with 2-thioxo-thiazolidinone moieties showed enhanced antimicrobial activity in PubChem BioAssay data .

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